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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B15577960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CRT0063465 with other known ligands of

Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis and a potential therapeutic

target in various diseases, including cancer. The information presented is based on available

experimental data to assist researchers in selecting the appropriate tool compounds for their

studies.

Introduction to PGK1 and its Ligands
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it

catalyzes the first ATP-generating step.[1][2] Beyond its metabolic role, PGK1 has been

implicated in a variety of cellular processes, including angiogenesis, DNA repair, and

autophagy, making it an attractive target for drug discovery.[1] Several small molecules have

been identified as ligands of PGK1, exhibiting a range of activities from inhibition to activation.

This guide focuses on comparing CRT0063465, a known PGK1 ligand, with other notable

modulators: NG52, CBR-470-1, and Terazosin.

Quantitative Comparison of PGK1 Ligands
The following tables summarize the available quantitative data for the binding affinity and

cellular effects of CRT0063465 and other selected PGK1 ligands.

Table 1: Binding Affinity Data for PGK1 Ligands
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Compound Ligand Type
Binding Affinity
(Kd/Ki)

Assay Method

CRT0063465 Ligand Kd: 24 µM
Surface Plasmon

Resonance

NG52 Inhibitor Not Reported

CBR-470-1 Inhibitor Not Reported

Terazosin Biphasic Modulator
Kd: ~2.9 µM

(estimated)a

Inference from

competitive binding

a) Estimated from the reported relative affinity being ~10 times lower than ADP (Kd = 29 µM).

Table 2: In Vitro and Cellular Activity of PGK1 Ligands

Compound Activity Type IC50/EC50/GI50 Cell Line/Assay

CRT0063465 Cellular Activity
10-100 nM (effective

concentration)
HCT116, A2780

NG52 Kinase Inhibition IC50: 2.5 ± 0.2 µM
ADP-Glo Kinase

Assay

Cellular Proliferation GI50: 7.8 ± 1.1 µM U87 Glioma Cells

Cellular Proliferation GI50: 5.2 ± 0.2 µM U251 Glioma Cells

CBR-470-1 Cellular Activity EC50: 962 nM
ARE-LUC Reporter

Assay (IMR32 cells)

Terazosin Biphasic Activity
Activator (nM range),

Inhibitor (µM range)

In vitro enzymatic

assay

Selectivity of PGK1 Ligands
A critical aspect of a chemical probe is its selectivity for the intended target. Comprehensive

kinase selectivity profiling (e.g., using kinome-wide panels) provides a broad view of a

compound's off-target activities.
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Currently, there is limited publicly available, comprehensive kinase selectivity data for

CRT0063465, CBR-470-1, and Terazosin. For NG52, it has been reported to be inactive

against some yeast kinases, but a broader selectivity profile in human kinases is not readily

available. The primary known off-target for Terazosin is the α1-adrenergic receptor, its clinically

intended target.[3] Researchers are advised to perform their own selectivity profiling to fully

characterize these compounds for their specific applications.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PGK1 in cellular metabolism and signaling,

as well as a typical workflow for assessing the activity of PGK1 inhibitors.
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Figure 1: PGK1's central role in glycolysis and cancer signaling.
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Figure 2: Workflow for PGK1 inhibitor screening using ADP-Glo assay.

Detailed Experimental Protocols
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PGK1 Enzymatic Activity Assay (ADP-Glo™ Kinase
Assay)
This protocol is adapted from methodologies used for assessing PGK1 kinase activity.[4][5][6]

Materials:

Recombinant human PGK1 protein

PGK1 substrate: 3-phosphoglycerate (3-PG)

ATP solution

Test compounds (e.g., CRT0063465, NG52) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

White, opaque 96-well or 384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then,

dilute the compounds to the final desired concentration in the Assay Buffer. Include a DMSO-

only control.

Reaction Setup:

To each well of the assay plate, add the test compound dilution.

Add the recombinant PGK1 enzyme to each well.

Initiate the reaction by adding a mixture of 3-PG and ATP. The final concentrations of

substrates should be optimized but are typically around the Km values.
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Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g.,

60 minutes). This incubation time should be within the linear range of the enzyme reaction.

ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP

and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the PGK1 activity. Calculate the percent inhibition for each compound concentration

relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response

curve.

Coupled Spectrophotometric Assay for PGK1 Activity
This assay measures the NADH consumption in a reaction coupled with Glyceraldehyde-3-

Phosphate Dehydrogenase (GAPDH).[7][8][9]

Materials:

Recombinant human PGK1 protein

Recombinant human GAPDH

3-Phosphoglycerate (3-PG)

ATP

NADH

Test compounds (e.g., CRT0063465) dissolved in DMSO

Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6, 5 mM MgSO₄, 1 mM EDTA, 1 mM DTT)
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UV-transparent 96-well plates or cuvettes

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in

Assay Buffer. Include a DMSO-only control.

Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay

Buffer, 3-PG, ATP, NADH, and GAPDH.

Assay Initiation: Add the test compound or DMSO control to the reaction mixture and briefly

pre-incubate.

Enzyme Addition: Initiate the reaction by adding PGK1 to the mixture.

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over

time in a kinetic mode. The rate of NADH oxidation is proportional to the PGK1 activity.

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the

absorbance versus time plot. Determine the percent inhibition for each compound

concentration relative to the DMSO control and calculate the IC₅₀ value.

Conclusion
CRT0063465 is a valuable tool compound for studying the roles of PGK1. This guide provides

a starting point for comparing its properties with other known PGK1 ligands. While quantitative

data on binding and cellular activity are available for several compounds, a significant gap

exists in the comprehensive selectivity profiling for most of these ligands. Researchers are

strongly encouraged to perform their own selectivity studies to ensure the validity of their

findings when using these chemical probes. The provided experimental protocols offer a

foundation for in-house characterization of these and other novel PGK1 modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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